molecular formula C12H21N5O3 B7074250 tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate

tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate

Cat. No.: B7074250
M. Wt: 283.33 g/mol
InChI Key: CPXXTOZMLBSUPP-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group and a triazole moiety

Properties

IUPAC Name

tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3/c1-12(2,3)20-11(19)13-7-5-6-9(18)16-10-14-8-15-17(10)4/h8H,5-7H2,1-4H3,(H,13,19)(H,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXXTOZMLBSUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=NC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate typically involves multiple stepsThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole moiety, while reduction could lead to the formation of reduced carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole moiety is known for its biological activity, making this compound a candidate for drug development and other biomedical applications .

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and triazole derivatives, such as:

  • tert-Butyl carbamate
  • 1,2,4-Triazole derivatives

Uniqueness

What sets tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate apart is its combination of a carbamate group with a triazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one of these functional groups .

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